O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[111]pentane-1,2-dicarboxylate is a complex organic compound with a unique structure that combines the bicyclo[111]pentane framework with a phthalimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction of suitable precursors under high-pressure conditions.
Introduction of the phthalimide moiety: The bicyclo[1.1.1]pentane core is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide to form the phthalimide derivative.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[111]pentane-1,2-dicarboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s phthalimide moiety is known for its biological activity, making it a candidate for drug development. It can be used in the design of enzyme inhibitors, anti-inflammatory agents, and other therapeutic agents.
Industry
In materials science, the compound can be used to develop new polymers and materials with enhanced properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but lacks the bicyclo[1.1.1]pentane core.
1,3-Dioxoisoindolin-2-yl pivalate: Contains a similar phthalimide moiety but with a different ester group.
Uniqueness
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate is unique due to the combination of the bicyclo[1.1.1]pentane core and the phthalimide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H13NO6 |
---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
2-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(21)16-6-8(7-16)11(16)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-5,8,11H,6-7H2,1H3 |
InChI-Schlüssel |
KVNNQKWLTCXLOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)C2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.